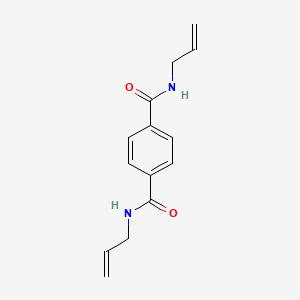![molecular formula C11H15BrN2O2 B5212297 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine is not fully understood, but it has been proposed to act through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine in lab experiments is its potential as a multi-targeted agent, meaning it has the ability to target multiple pathways involved in disease progression. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another area of research is to explore its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo, which could inform its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine involves the reaction of 1-acetylpiperazine with 5-bromo-2-furaldehyde in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have activity against certain cancer cell lines and has been proposed as a potential anti-cancer agent. In addition, it has been studied for its potential use as a neuroprotective agent and has been shown to have activity in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[4-[(5-bromofuran-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-9(15)14-6-4-13(5-7-14)8-10-2-3-11(12)16-10/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCCNHRZMAKMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)